4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is a synthetic compound categorized as a cathinone. Cathinones are a class of compounds known for their stimulant properties, often used in research and forensic applications . This compound is structurally characterized by a pyrrolidin-2-one ring attached to a 4-fluoro-3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one involves its interaction with monoamine transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to stimulant effects . This mechanism is similar to other cathinones and is responsible for its psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-α-Pyrrolidinopentiophenone: Another cathinone derivative with similar stimulant properties.
N-Ethylheptedrone: A cathinone with a different substitution pattern but similar pharmacological effects.
Uniqueness
4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and reactivity. The presence of the fluorine atom and the methyl group provides distinct chemical properties compared to other cathinones .
Properties
Molecular Formula |
C11H12FNO |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12FNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
LEIQBLOEQRZISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC(=O)NC2)F |
Origin of Product |
United States |
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